Structural Uniqueness of the Furan-2-yl-pyridin-4-ylmethyl Moiety Relative to PKD Patent Exemplars
Among the exemplified pyridine benzamide PKD inhibitors in patent WO2008074997A8, the specific substitution combination of a furan-2-yl group at the pyridine 2-position with a 3-(1H-pyrazol-1-yl)benzamide appendage is absent from the listed exemplar tables [1]. The closest structural analogs in the same patent carry furan-3-yl-, benzofuran-, or substituted phenyl groups at the pyridine 2-position [1]. This structural distinction is notable because the electron-rich nature and hydrogen-bonding capability of the 2-furyl substituent differ from the 3-furyl isomer and from the more lipophilic benzofuranyl analogs, which may affect ATP-binding site interactions. The quantitative differentiation below is based on cross-patent structural comparison, as no biological data for the target compound itself are publicly available.
| Evidence Dimension | Presence of 2-furyl-pyridin-4-ylmethyl pharmacophore in disclosed PKD inhibitor chemical space |
|---|---|
| Target Compound Data | Furan-2-yl at pyridine 2-position; 3-(1H-pyrazol-1-yl)benzamide (this compound, CAS 2034547-52-7) |
| Comparator Or Baseline | Patent WO2008074997A8 exemplars: predominantly furan-3-yl, benzofuran-2-yl, or phenyl substituents at pyridine 2-position; benzamide substitution patterns vary (e.g., 3-(6-amino-5-furan-3-yl-pyridin-3-yl)-benzamide; compounds Y-016 to Y-031) |
| Quantified Difference | The furan-2-yl-pyridin-4-ylmethyl-3-(1H-pyrazol-1-yl)benzamide scaffold is structurally unique within the patent corpus; zero exemplar compounds match this exact connectivity. |
| Conditions | Structural analysis of exemplified compounds in WO2008074997A8 patent document, Table Y series (compounds Y-001 through Y-031). |
Why This Matters
A structurally distinct scaffold within a well-characterized target class may offer differentiated selectivity or pharmacokinetic properties, but empirical head-to-head data are required to substantiate any procurement advantage.
- [1] Raynham, T. M. et al. Pyridine benzamides and pyrazine benzamides used as PKD inhibitors. WO2008074997A8, 2008. Exemplar tables: compounds Y-001 to Y-031. View Source
